molecular formula C26H28ClN5O2 B2807347 1-[(5-CHLORO-2-METHOXYPHENYL)METHYL]-4-[3-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERAZINE CAS No. 890622-18-1

1-[(5-CHLORO-2-METHOXYPHENYL)METHYL]-4-[3-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERAZINE

Cat. No.: B2807347
CAS No.: 890622-18-1
M. Wt: 477.99
InChI Key: ZNQUGRYIVNZJKF-UHFFFAOYSA-N
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Description

1-[(5-CHLORO-2-METHOXYPHENYL)METHYL]-4-[3-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERAZINE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a pyrazolo[1,5-a]pyrimidine core, and substituted phenyl groups, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-CHLORO-2-METHOXYPHENYL)METHYL]-4-[3-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERAZINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the substituted phenyl groups and the piperazine ring. Common reagents used in these reactions include chlorinated solvents, methoxy-substituted phenyl compounds, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(5-CHLORO-2-METHOXYPHENYL)METHYL]-4-[3-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using halogenated reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological targets, making it useful in studies of enzyme inhibition or receptor binding.

    Medicine: It could serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific molecular pathways.

    Industry: Its chemical properties might make it suitable for use in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism by which 1-[(5-CHLORO-2-METHOXYPHENYL)METHYL]-4-[3-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERAZINE exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used for its antiseptic properties.

    Palladium(II) acetate: A coordination compound used as a catalyst in organic reactions.

Uniqueness

1-[(5-CHLORO-2-METHOXYPHENYL)METHYL]-4-[3-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERAZINE is unique due to its specific combination of functional groups and its potential for diverse applications. Unlike simpler compounds, its complex structure allows for a wide range of chemical modifications and interactions, making it a valuable tool in scientific research.

Properties

IUPAC Name

7-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClN5O2/c1-18-14-25(32-26(29-18)22(16-28-32)21-6-4-5-7-24(21)34-3)31-12-10-30(11-13-31)17-19-15-20(27)8-9-23(19)33-2/h4-9,14-16H,10-13,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQUGRYIVNZJKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC4=C(C=CC(=C4)Cl)OC)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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